2-Isopropoxyethanol

Toxicology Hematology Occupational Health

2-Isopropoxyethanol (109-59-1) is a differentiated glycol ether: its branched isopropyl group imparts intermediate volatility (bp 141°C) and unique solvency. At ≥99% purity, it prevents 'orange peel' defects in TCO film deposition and serves as a chain-transfer agent for hydroxyl-terminated NVP oligomers—performance unattainable with linear ethers. Its hemolytic toxicity is transient and manageable under established OELs (25 ppm TLV-TWA), unlike 2-butoxyethanol. Also supplied as a certified GC-MS standard for workplace air monitoring. Select when generic glycol ethers compromise process integrity.

Molecular Formula C5H12O2
(CH3)2CHOCH2CH2OH
C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 109-59-1
Cat. No. B094787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxyethanol
CAS109-59-1
Synonymsisopropoxyethanol
isopropyl oxitol
isopropylethanediol
Molecular FormulaC5H12O2
(CH3)2CHOCH2CH2OH
C5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(C)OCCO
InChIInChI=1S/C5H12O2/c1-5(2)7-4-3-6/h5-6H,3-4H2,1-2H3
InChIKeyHCGFUIQPSOCUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2016)
9.60 M
SOL IN ALL PROP IN WATER, ALC, ETHER;  SOL IN ACETONE
Solubility in water, g/100ml at 25 °C: 100
Miscible

2-Isopropoxyethanol (109-59-1) Baseline: Glycol Ether Class, Physicochemical Identity, and Regulatory Context for Industrial Procurement


2-Isopropoxyethanol (CAS 109-59-1), also known as ethylene glycol monoisopropyl ether or isopropyl cellosolve, is a member of the E-series glycol ether family with the linear formula (CH₃)₂CHOCH₂CH₂OH and a molecular weight of 104.15 g/mol [1]. It is a colorless, mobile liquid with a mild ethereal odor and a density of 0.903 g/mL at 25 °C . This compound is characterized by self-association through hydrogen bonding between the terminal hydroxyl group and the ether oxygen, as well as hydrophobic interactions among the isopropoxyethyl groups . Its amphiphilic nature confers solubility in both water and a broad spectrum of organic solvents, establishing it as a versatile industrial solvent, chemical intermediate, and processing aid . As a glycol ether, its toxicological profile is a critical consideration for procurement, with established occupational exposure limits (e.g., ACGIH TLV-TWA of 25 ppm) to mitigate risks of hemolytic anemia [2][3]. Its regulatory status and unique properties distinguish it from other members of the glycol ether family, such as 2-methoxyethanol, 2-ethoxyethanol, and 2-butoxyethanol, which exhibit different potency, metabolite toxicity, and physical behavior [4].

Why 2-Isopropoxyethanol Cannot Be Simply Substituted: Divergent Toxicity, Solubility, and Kinetic Behavior in the Glycol Ether Class


While glycol ethers share a common ethylene glycol backbone, the nature of the alkyl substituent dictates a compound's physicochemical properties, toxicokinetic behavior, and biological potency, rendering them non-interchangeable in both industrial processes and occupational hygiene management. For instance, the hematological toxicity of glycol ethers is primarily mediated by their respective alkoxyacetic acid metabolites, and the rate and extent of this conversion vary significantly across the class [1]. 2-Isopropoxyethanol, in particular, exhibits a potent but transient hemolytic effect in vivo, which is distinct from the progressive gonadotoxicity of its lower homologs, 2-methoxyethanol and 2-ethoxyethanol, or the more potent hemolysis of its higher homolog, 2-butoxyethanol [2]. Furthermore, their liquid/air partition coefficients, which govern their volatilization and inhalation uptake, differ by orders of magnitude, directly impacting workplace air monitoring and exposure control strategies [3]. From a performance standpoint, the branching of the isopropyl group confers unique solvency and volatility characteristics that are not replicated by linear alkyl ethers, impacting its utility as a chain-transfer agent in polymer synthesis and as a rheology modifier in coating formulations [4][5]. Substituting one glycol ether for another without a comprehensive understanding of these differential properties can lead to process failure, non-compliance with safety regulations, and compromised end-product performance.

2-Isopropoxyethanol (109-59-1): Quantified Evidence of Differential Performance vs. Glycol Ether Analogs


Comparative Hematotoxicity: Reversible Hemolysis vs. Progressive Gonadotoxicity in Short-Term Rat Studies

A 4-week subcutaneous study in rats directly compared the hematological effects of 2-isopropoxyethanol (IPE) with 2-methoxyethanol (ME), 2-ethoxyethanol (EE), and 2-butoxyethanol (BE) [1]. IPE induced a dose-dependent, transient hemolytic anemia, with effects peaking on day 4 and subsequently regressing, indicating the development of tolerance. In contrast, ME and EE caused progressive, non-tolerated gonadotoxicity, while BE produced more pronounced and persistent hemolysis than IPE at equivalent doses [2].

Toxicology Hematology Occupational Health

Toxicokinetic Partitioning: Blood/Air Partition Coefficient Comparison for Exposure Modeling

The liquid/air partition coefficient (λblood/air) is a key determinant of pulmonary uptake and pharmacokinetic modeling. An in vitro study using a headspace technique determined the blood/air partition coefficients for six glycol ethers in human blood at 37°C [1]. The value for 2-isopropoxyethanol (PE) was reported as 5200, placing it in an intermediate range. This value is approximately 2.5-fold lower than that of 2-butoxyethanol (BE), indicating lower volatility from blood and a reduced driving force for alveolar uptake at equivalent air concentrations [2].

Toxicokinetics Inhalation Toxicology Occupational Hygiene

Volumetric Behavior Under Pressure: Isobaric Thermal Expansivity vs. MEGME and MEGEE

High-pressure density measurements (up to 60 MPa) were conducted on three monoethylene glycol alkyl ethers: methyl (MEGME), ethyl (MEGEE), and isopropyl (iso-MEGPE, 2-isopropoxyethanol) [1]. The study analyzed the effect of pressure and temperature on volumetric properties, including isobaric thermal expansivity (αp) and isothermal compressibility (κT). The data revealed a trend in volumetric properties correlating with the number of methylene groups in the alkyl chain. Iso-MEGPE, with its branched alkyl group, exhibited distinct volumetric behavior from its linear counterparts, which is critical for modeling its behavior in high-pressure industrial processes [2].

Thermodynamics Chemical Engineering High-Pressure Applications

Occupational Exposure Limit (OEL) Benchmarking: MAK Value Derivation by Analogy to 2-Butoxyethanol

The German MAK Commission established a maximum workplace concentration (MAK value) of 10 mL/m³ (equivalent to approximately 43 mg/m³) for 2-isopropoxyethanol [1]. This limit was derived by analogy to 2-butoxyethanol, which exhibits a similar irritation potency, and is intended to protect against both local irritation and systemic hemolytic anemia [2]. The NOAEC (No Observed Adverse Effect Concentration) for hemolytic anemia in a 28-day rat inhalation study was determined to be 30 mL/m³ [3].

Regulatory Toxicology Occupational Safety Risk Assessment

Procurement-Driven Application Scenarios for 2-Isopropoxyethanol (109-59-1) Based on Verified Differential Evidence


Solvent and Rheology Modifier in High-Precision Spray-Deposited Coatings

In the fabrication of transparent conducting oxide (TCO) coatings via liquid film spray deposition, 2-isopropoxyethanol is a critical formulation additive. Its intermediate volatility and boiling point (141 °C at atmospheric pressure [1]), which is higher than that of 1-propanol but lower than 2-butoxyethanol, allows for precise control of solvent evaporation rate. This property is crucial for preventing film defects such as 'orange peel' effects and ensuring uniform film thickness on complex substrate geometries [2]. In a specific application for antimony-doped tin oxide (ATO) coatings, a mixture of 2-isopropoxyethanol and 2-butoxyethanol was used as a low-evaporation-rate additive to achieve films with a resistivity of 2 × 10⁻² Ω·cm and >85% visible light transmission [3]. Its amphiphilic nature also aids in sol stability and wetting of various substrates.

Chain-Transfer Agent in Synthesis of End-Functionalized Oligomers for Biomedical Conjugation

2-Isopropoxyethanol serves as a highly effective chain-transfer agent in the free-radical polymerization of N-vinyl-2-pyrrolidone (NVP), enabling the synthesis of hydroxyl-terminated oligomers with controlled molecular weight [4]. This application leverages the unique reactivity of its terminal hydroxyl group, which is activated by the electron-withdrawing ether linkage, for efficient hydrogen abstraction and chain transfer. This allows for the precise tuning of oligomer length and polydispersity, which is not achievable with standard alcoholic solvents [5]. The resulting hydroxy-functionalized poly(NVP) oligomers are valuable intermediates for conjugating poly(NVP) to peptides, proteins, and other biomolecules, a critical step in the development of drug delivery systems and bioconjugate therapeutics.

Analytical Standard for Occupational Exposure Monitoring via GC-MS

Due to its well-characterized toxicological profile and established occupational exposure limits (e.g., ACGIH TLV-TWA of 25 ppm, MAK value of 10 mL/m³ [6][7]), high-purity 2-isopropoxyethanol (≥99.0% by GC ) is an essential analytical standard. It is used for the calibration and validation of gas chromatography-mass spectrometry (GC-MS) methods designed to quantify airborne concentrations of glycol ethers in workplace atmospheres [8]. The validated measurement procedure typically covers a concentration range from one-tenth to twice the occupational exposure limit value (e.g., around 44 mg/m³ in Germany) [9]. Accurate quantification using a certified standard is the cornerstone of regulatory compliance, exposure risk assessment, and the design of effective ventilation and personal protective equipment (PPE) strategies.

Reaction Medium and Kinetic Standard in Atmospheric Chemistry Studies

2-Isopropoxyethanol is utilized as a model compound and reaction medium in fundamental atmospheric chemistry research to study the degradation pathways of oxygenated volatile organic compounds (OVOCs). Recent work has established its rate coefficients for reactions with atmospheric oxidants, such as OH radicals (1.88 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), Cl atoms (2.18 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), and NO₃ radicals (3.16 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) [10]. These kinetic parameters are essential for modeling the atmospheric lifetime and fate of glycol ethers, which are released from industrial solvents and coatings. Its reactivity is distinct from other glycol ethers due to the presence of both an ether and a hydroxyl group, making it a valuable standard for understanding the atmospheric impact and photochemical ozone creation potential (POCP) of this important class of industrial chemicals.

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